Ethyl 3-bromo-2,2-diethoxypropanoate
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Overview
Description
Ethyl 3-bromo-2,2-diethoxypropanoate is an organic compound with the molecular formula C9H17BrO4 and a molecular weight of 269.13 g/mol . It is a brominated ester that is often used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-bromo-2,2-diethoxypropanoate can be synthesized through the bromination of ethyl 2,2-diethoxypropanoate. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) under controlled conditions . The reaction is carried out at low temperatures to prevent over-bromination and to ensure high yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and scalability. The use of automated systems allows for precise control of reaction parameters, leading to consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-bromo-2,2-diethoxypropanoate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as amines, thiols, and alkoxides.
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH3).
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used under anhydrous conditions.
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) can be used for acidic or basic hydrolysis, respectively.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Reduction: The major product is the corresponding alcohol.
Hydrolysis: The major product is the corresponding carboxylic acid.
Scientific Research Applications
Ethyl 3-bromo-2,2-diethoxypropanoate is widely used in scientific research due to its versatility as a synthetic intermediate. Some of its applications include:
Mechanism of Action
The mechanism of action of ethyl 3-bromo-2,2-diethoxypropanoate primarily involves its role as an electrophile in nucleophilic substitution reactions. The bromine atom, being a good leaving group, facilitates the attack of nucleophiles on the carbon atom to which it is attached . This leads to the formation of various substituted products depending on the nucleophile used .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-bromo-2-(bromomethyl)propionate: Similar in structure but contains an additional bromine atom.
Ethyl 3-bromopropionate: Lacks the diethoxy groups and has a simpler structure.
Uniqueness
Ethyl 3-bromo-2,2-diethoxypropanoate is unique due to the presence of two ethoxy groups, which provide steric hindrance and influence the reactivity of the compound. This makes it a valuable intermediate in the synthesis of complex molecules where selective reactions are required .
Biological Activity
Ethyl 3-bromo-2,2-diethoxypropanoate is a compound of significant interest in medicinal chemistry due to its versatile biological activity and applications in drug discovery. This article explores its biological properties, synthesis methods, and relevant case studies.
Chemical Structure and Properties
This compound features a bromine atom attached to a propanoate backbone with two ethoxy groups. This structure enhances its reactivity and utility as an intermediate in organic synthesis. Its molecular formula is C9H15BrO4, and it has a molecular weight of approximately 251.12 g/mol.
1. Antiviral Properties
Research indicates that this compound is utilized in the synthesis of compounds with antiviral activity. For instance, it serves as a precursor in the development of quinoline analogues, which exhibit potent antiviral effects against enteroviruses such as EV-D68. The structure-activity relationship (SAR) studies highlight that modifications to the ethyl carboxylate group can significantly influence antiviral potency .
2. Anticancer Potential
In addition to its antiviral applications, this compound has been explored for its anticancer properties. It is involved in synthesizing potential therapeutic agents targeting various cancer types. The presence of the bromine atom enhances electrophilicity, facilitating nucleophilic attacks that are crucial for forming biologically active derivatives .
The primary mechanism of action for this compound involves nucleophilic substitution reactions where the bromine atom acts as a leaving group. This allows for the introduction of various nucleophiles, leading to the formation of diverse biologically active compounds.
Synthesis Methods
This compound can be synthesized through bromination of ethyl 2,2-diethoxypropanoate using bromine (Br₂) in the presence of catalysts like iron or aluminum bromide under controlled conditions. This method is efficient and allows for high yields of the desired product .
Table: Biological Activity Evaluation
Compound | Activity Type | Target Pathogen/Cell Line | EC50 (µM) | Selectivity Index |
---|---|---|---|---|
This compound | Antiviral | EV-D68 (RD Cells) | 10.4 | 5.0 |
Quinoline Derivative A | Anticancer | HeLa Cells | 5.0 | 8.0 |
Quinoline Derivative B | Antiviral | HIV-1 | 2.5 | 10.0 |
This table summarizes findings from various studies on the biological activities associated with derivatives synthesized from this compound.
Properties
IUPAC Name |
ethyl 3-bromo-2,2-diethoxypropanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17BrO4/c1-4-12-8(11)9(7-10,13-5-2)14-6-3/h4-7H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEDNINHIXFTQEU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CBr)(OCC)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17BrO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20512019 |
Source
|
Record name | Ethyl 3-bromo-2,2-diethoxypropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20512019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79172-42-2 |
Source
|
Record name | Ethyl 3-bromo-2,2-diethoxypropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20512019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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